molecular formula C19H28O2 B141766 Dehydroandrosterone CAS No. 2283-82-1

Dehydroandrosterone

Cat. No. B141766
CAS RN: 2283-82-1
M. Wt: 288.4 g/mol
InChI Key: FMGSKLZLMKYGDP-HKQXQEGQSA-N
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Description

Dehydroandrosterone (DHA), also known as 5-dehydroandrosterone or isoandrostenolone, is an endogenous androgen steroid hormone . It is a steroid secreted by the adrenal gland with both estrogenic and androgenic properties .


Synthesis Analysis

Dehydroepiandrosterone (DHEA) is known as an intermediate in the synthesis of mammalian steroids . It is a potent uncompetitive inhibitor of mammalian glucose-6-phosphate dehydrogenase (G6PDH), but not the enzyme from plants and lower eukaryotes .


Molecular Structure Analysis

The molecular formula of Dehydroandrosterone is C19H28O2 . It is the 3α-epimer of dehydroepiandrosterone (DHEA) and the 5(6)-dehydrogenated and non-5α-reduced analogue of androsterone .


Chemical Reactions Analysis

Dehydroandrosterone functions as an endogenous precursor to more potent androgens such as testosterone and DHT . It has been found to possess some degree of androgenic activity in its own right, acting as a low affinity, weak partial agonist of the androgen receptor (AR) .


Physical And Chemical Properties Analysis

Dehydroandrosterone has a molecular weight of 288.424 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 426.7±45.0 °C at 760 mmHg, and a flash point of 182.1±21.3 °C .

Scientific Research Applications

Adrenal Function and Steroid Metabolism

Dehydroandrosterone (DHA) is recognized for its relationship with adrenal function. It is excreted in significant amounts by individuals with adrenal tumors, indicating its connection to normal adrenal cortical activity. Studies have explored this excretion after adrenal cortex stimulation, enhancing understanding of adrenal function (Ronzoni, 1952). Additionally, research on DHA metabolism confirms that it converts to androsterone and etiocholanolone, key components in understanding steroid hormone metabolism (Miller, Dorfman, & Miller, 1950).

Psychiatry and Neurological Functions

In psychiatry, DHA has been explored in cases of schizophrenia, schizoid psychopathy, and emotional immaturity, suggesting a potential role in psychiatric conditions (Strauss & Stevenson, 1955). Moreover, it's been studied for its conversion to androstenedione and testosterone in plasma, contributing to our understanding of sex hormone dynamics (Horton & Tait, 1967).

Immunological Impact

DHA has demonstrated immunomodulatory effects in postmenopausal women, potentially providing insights into its role in immune function. Studies have shown changes in T-cell populations and natural killer cell cytotoxicity, highlighting its potential in understanding and manipulating immune responses (Casson et al., 1993).

Endocrinology and Metabolic Processes

Research has also delved into the role of DHA in endocrinology, particularly in plasma androgen levels and their implications in conditions like schizophrenia (Tourney & Hatfield, 1972). Its inverse correlation with low-density lipoprotein-cholesterol in human fetal plasma suggests its significance in fetal development and potential in steroidogenesis (Parker et al., 1980).

Neuroprotection

DHA has shown neuroprotective properties against neurotoxin-induced cell death, particularly in hippocampal neurons. This could provide valuable insights into treatments for neurodegenerative diseases and brain health (Cardounel, Regelson, & Kalimi, 1999).

Safety And Hazards

Dehydroandrosterone is suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . DHEA also might increase the risk of hormone-sensitive cancers, including prostate, breast, and ovarian cancers .

Future Directions

There is a growing body of evidence supporting the notion that DHEA is not just an overrated dietary supplement but a useful drug for some human diseases . Large-scale randomised controlled trials are needed to fine-tune the indications and optimal dosing protocols before DHEA enters routine clinical practice .

properties

IUPAC Name

(3R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGSKLZLMKYGDP-HKQXQEGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177384
Record name Dehydroandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dehydroandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dehydroandrosterone

CAS RN

2283-82-1
Record name Dehydroandrosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2283-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002283821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dehydroandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 150 °C
Record name Dehydroandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,090
Citations
CM Klinge, BJ Clark, RA Prough - Vitamins and hormones, 2018 - Elsevier
… to obtain testosterone, progesterone, and dehydroandrosterone. In addition, as the Butenandt … This result can best be seen from his efforts to form dehydroandrosterone (what is now …
Number of citations: 80 www.sciencedirect.com
EB Strauss, WAH Stevenson - Journal of Neurology, Neurosurgery …, 1955 - ncbi.nlm.nih.gov
Having made a preliminary survey of the effect of dehydroisoandrosterone in selected cases of schizophrenia and schizoid psychopathy we decided to investigate a selected group of …
Number of citations: 34 www.ncbi.nlm.nih.gov
R Hertz, RK MEYER - Endocrinology, 1937 - academic.oup.com
A number of experimental studies have indicated that androgenic preparations are able to limit the secretion of gonadotropic complex by the anterior pituitary. Martins and Rocha (1) …
Number of citations: 78 academic.oup.com
HE Stavely - Journal of the American Chemical Society, 1939 - ACS Publications
… diol-3,17 (II) from dehydroandrosterone (I) was reported almost … identical and involved the condensation of dehydroandrosterone … By a similar method dehydroandrosterone has been …
Number of citations: 56 pubs.acs.org
ESI El-Desoky, M Reyad, EM Afsah, AAM Dawidar - Steroids, 2016 - Elsevier
… To a solution of dehydroandrosterone (21) in diethyl ether, a solution of methylmagnesium iodide in ether was added dropwise to afford Δ 5,6 -17α-methyl-androsten-3,17-diol (16) in 80…
Number of citations: 23 www.sciencedirect.com
R Deanesly, AS Parkes - Biochemical Journal, 1936 - ncbi.nlm.nih.gov
… (b) Reduction of the 17-keto-group to hydroxyl greatly enhances activity, as shown by three pairs of compounds, androsterone and androstanediol, transdehydroandrosterone and …
Number of citations: 72 www.ncbi.nlm.nih.gov
NH Callow, RK Callow - Biochemical Journal, 1938 - ncbi.nlm.nih.gov
… A mixture with an authentic specimen of transdehydroandrosterone benzoate (MP 245-5-250') melted at 245-248.5'. A further crop of crystals separated from the original methanol …
Number of citations: 68 www.ncbi.nlm.nih.gov
M Ushakov, A Lutenberg - Nature, 1937 - nature.com
… (3, 5, 6)-triol from dehydroandrosterone oxide3 we desired to … then transferred to dehydroandrosterone. Equivalent amounts … On oxidizing dehydroandrosterone with ?!most the …
Number of citations: 5 www.nature.com
ES Wallis, E Fernholz - Journal of the American Chemical Society, 1935 - ACS Publications
Ill dehydroandrosterone is precipitated by digitonin. 7 Our compound is likewise precipitated by this substance, and there is now no doubt but that it is identical with the natural product. …
Number of citations: 25 pubs.acs.org
RE Marker, FC Whitmore, O Kamm… - Journal of the …, 1936 - ACS Publications
… 4 Thus it can be seen that the 3-chloro-A6-dehydroandrosterone can be converted into all of the three known naturally oc-curring male sex hormones, androsterone, A6-de-…
Number of citations: 29 pubs.acs.org

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